Ctps1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ctps1-IN-2 is a highly specific inhibitor of CTP synthase 1 (CTPS1), an enzyme that plays a crucial role in the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ctps1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving specific aldehydes and amines.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s specificity and potency. These modifications are achieved through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ctps1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Ctps1-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of CTPS1 in nucleotide biosynthesis.
Biology: Helps in understanding the metabolic pathways involving CTP synthesis and its regulation.
Medicine: Investigated for its potential in treating cancers, particularly multiple myeloma, by inhibiting CTPS1 and disrupting nucleotide synthesis in rapidly proliferating cells
Mechanism of Action
Ctps1-IN-2 exerts its effects by selectively inhibiting CTPS1, an enzyme responsible for converting UTP to CTP. This inhibition disrupts the de novo synthesis of CTP, leading to a depletion of CTP pools in cells. The resulting imbalance in nucleotide levels triggers cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
STP938: Another selective inhibitor of CTPS1, known for its high specificity and potency.
CTPS2 Inhibitors: Compounds targeting CTPS2, although less specific and potent compared to CTPS1 inhibitors.
Uniqueness
Ctps1-IN-2 is unique due to its high specificity for CTPS1 over CTPS2, making it a valuable tool for studying the distinct roles of these enzymes in nucleotide biosynthesis. Its selective inhibition of CTPS1 offers potential therapeutic advantages by minimizing off-target effects and systemic toxicity .
Properties
Molecular Formula |
C24H27N7O5S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
4-[2-(cyclopropylsulfonylamino)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide |
InChI |
InChI=1S/C24H27N7O5S/c1-2-36-21-15-25-14-18(28-21)16-3-6-20(27-13-16)30-22(32)24(8-11-35-12-9-24)19-7-10-26-23(29-19)31-37(33,34)17-4-5-17/h3,6-7,10,13-15,17H,2,4-5,8-9,11-12H2,1H3,(H,26,29,31)(H,27,30,32) |
InChI Key |
WVCJRTCHVUNXST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1)C2=CN=C(C=C2)NC(=O)C3(CCOCC3)C4=NC(=NC=C4)NS(=O)(=O)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.